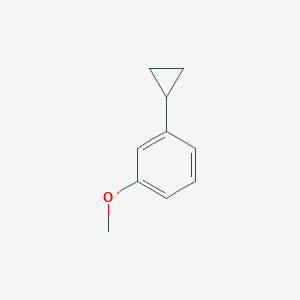

1-Cyclopropyl-3-methoxybenzene

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyclopropane derivatives, such as 1-Cyclopropyl-3-methoxybenzene, involves various reactions. One common method is the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . Other methods include the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides , and the palladium-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide .Chemical Reactions Analysis

Cyclopropane derivatives, including 1-Cyclopropyl-3-methoxybenzene, can undergo various chemical reactions. For instance, they can participate in cobalt-catalyzed cross-coupling reactions with alkyl iodides . They can also undergo Suzuki-Miyaura coupling reactions with aryl chlorides . Additionally, palladium-catalyzed cross-coupling reactions with aryl bromides or triflates are possible .Aplicaciones Científicas De Investigación

In Vitro and In Vivo Pharmacotoxicology

- Pharmacotoxicological Characterization : 1-Cyclohexyl-x-methoxybenzene derivatives, which share structural similarities with 1-Cyclopropyl-3-methoxybenzene, have been investigated for their pharmacodynamic profiles. These studies compare their effects with those of tramadol and phencyclidine, revealing that these compounds modulate sensorimotor responses and spontaneous motor activity, among other effects (Bilel et al., 2021).

Supramolecular and Electronic Structure

- Methoxy Functionalization in Nanographenes : Research on functionalized N-containing heterosuperbenzenes, including those with methoxy substituents, highlights the role of methoxy groups in promoting cyclodehydrogenation and tuning electronic properties. This has implications for the design of advanced materials with specific electronic characteristics (Wijesinghe et al., 2014).

Catalytic Conversion in Biomass Processing

- Catalytic Conversion of Anisole : Anisole (methoxybenzene) is used as a model compound for biomass lignin conversion. Studies on its catalytic conversion to gasoline-range molecules over a bifunctional Pt/HBeta catalyst reveal insights into the mechanisms of methyl transfer and hydrodeoxygenation, which are crucial for efficient biomass utilization (Zhu et al., 2011).

Organic Synthesis

- Cyclopropanation and C-H Insertion Reactions : The use of cyclopropenes as precursors in organic synthesis, involving cyclopropanation and C-H insertion reactions, is an area of active research. This includes studies on metal carbenoids generated from cyclopropenes, which are useful for synthesizing diverse heterocycles and carbocycles (Archambeau et al., 2015).

Environmental Chemistry

- Ozonolysis of Methoxybenzene : The reaction of methoxybenzene with ozone in the atmosphere is studied to understand its environmental impact. Quantum chemical methods and RRKM theory are used to investigate the ozonolysis mechanisms, providing data relevant to atmospheric chemistry (Sun et al., 2016).

Electrochemistry

- Non-aqueous Redox Flow Batteries : Studies on 1,4-Dimethoxybenzene derivatives, similar to 1-Cyclopropyl-3-methoxybenzene, as catholytes in non-aqueous redox flow batteries. These studies focus on achieving high chemical stability in the charged state, which is critical for efficient energy storage systems (Zhang et al., 2017).

Mecanismo De Acción

- 1-Cyclopropyl-3-methoxybenzene likely undergoes electrophilic aromatic substitution due to its benzene ring structure. A two-step mechanism is proposed:

- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring. Aromaticity is reformed .

- The compound may also react via benzylic substitution, either SN1 or SN2, depending on its structure and reaction conditions .

- Cyclopropane-containing compounds are widespread in natural products. Enzymatic cyclopropanations can occur via two major pathways:

Mode of Action

Biochemical Pathways

Propiedades

IUPAC Name |

1-cyclopropyl-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-11-10-4-2-3-9(7-10)8-5-6-8/h2-4,7-8H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDOHVNFQCZZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466047 | |

| Record name | 3-Cyclopropylanisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-3-methoxybenzene | |

CAS RN |

54134-93-9 | |

| Record name | 3-Cyclopropylanisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

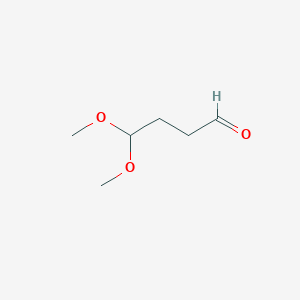

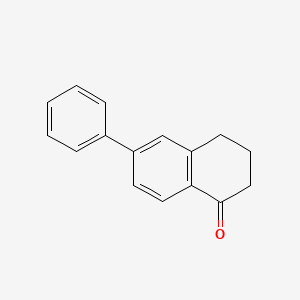

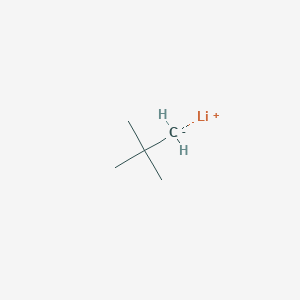

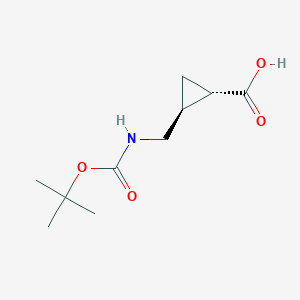

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one](/img/structure/B1624571.png)

![Tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate](/img/structure/B1624576.png)

![(2-{Ethyl-[4-(4-nitro-phenylazo)-phenyl]-amino}-ethoxy)-acetic acid-4-nitro-phenyl ester](/img/structure/B1624577.png)

![5-Formylbenzo[1,3]dioxole-4-carboxylic acid ethyl ester](/img/structure/B1624581.png)